molecular formula C14H16F3N3O3 B5854202 (3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide

(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B5854202
M. Wt: 331.29 g/mol
InChI Key: HUHYFULMHROUTG-DJKKODMXSA-N
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Description

(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide is a complex organic compound characterized by its unique chemical structure. This compound features a hydrazinylidene group, a methoxyacetyl moiety, and a trifluoromethyl-substituted phenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-(trifluoromethyl)benzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-methoxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]propanamide
  • (3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]pentanamide

Uniqueness

Compared to similar compounds, (3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness makes it particularly valuable in certain chemical reactions and biological applications.

Properties

IUPAC Name

(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O3/c1-9(19-20-13(22)8-23-2)6-12(21)18-11-5-3-4-10(7-11)14(15,16)17/h3-5,7H,6,8H2,1-2H3,(H,18,21)(H,20,22)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHYFULMHROUTG-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC)/CC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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